Propan-2-yl 2-[[2-(2-methoxyethyl)-1,3-thiazol-5-yl]methyl-methylamino]propanoate
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Overview
Description
Propan-2-yl 2-[[2-(2-methoxyethyl)-1,3-thiazol-5-yl]methyl-methylamino]propanoate is a complex organic compound with a unique structure that includes a thiazole ring, a methoxyethyl group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[[2-(2-methoxyethyl)-1,3-thiazol-5-yl]methyl-methylamino]propanoate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the methoxyethyl group. The final step involves the esterification of the propanoate group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[[2-(2-methoxyethyl)-1,3-thiazol-5-yl]methyl-methylamino]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Propan-2-yl 2-[[2-(2-methoxyethyl)-1,3-thiazol-5-yl]methyl-methylamino]propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[[2-(2-methoxyethyl)-1,3-thiazol-5-yl]methyl-methylamino]propanoate involves its interaction with specific molecular targets and pathways. The thiazole ring and methoxyethyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are of interest in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl acetate
- 2-Propanol, 2-methyl-
- Propanoic acid, 2-methyl-, ethyl ester
Uniqueness
Propan-2-yl 2-[[2-(2-methoxyethyl)-1,3-thiazol-5-yl]methyl-methylamino]propanoate is unique due to its combination of a thiazole ring and a methoxyethyl group, which are not commonly found together in similar compounds. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
propan-2-yl 2-[[2-(2-methoxyethyl)-1,3-thiazol-5-yl]methyl-methylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3S/c1-10(2)19-14(17)11(3)16(4)9-12-8-15-13(20-12)6-7-18-5/h8,10-11H,6-7,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMWKGGSKDKLEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)N(C)CC1=CN=C(S1)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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